1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

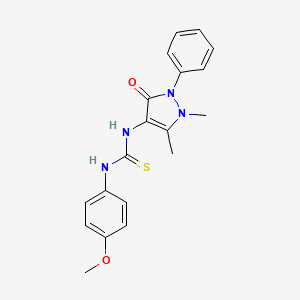

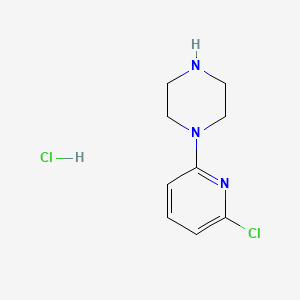

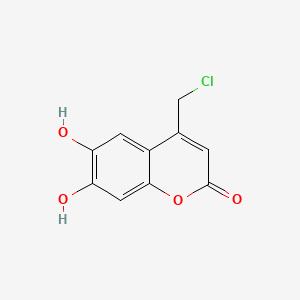

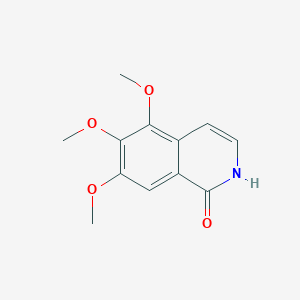

1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CMCT, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a derivative of the heterocyclic compound triazole, which is composed of three nitrogen atoms and one carbon atom. CMCT is a colorless crystalline solid that is soluble in both water and organic solvents. It has a melting point of 164-166°C and a boiling point of 259-261°C. CMCT has been used in many different scientific research applications, from drug discovery to biological studies.

Applications De Recherche Scientifique

Corrosion Inhibition

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been extensively studied for their corrosion inhibition properties. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), for instance, has shown significant efficiency in inhibiting corrosion of AA6061 Aluminium (Al) alloy in a 0.1M HCl solution. The studies reveal that the inhibition efficiency of ETC increases with the concentration of the inhibitor and temperature. The interaction of the inhibitor with the AA6061 alloy surface is suggested to occur through physical and chemical interactions, as indicated by Langmuir isotherm and supported by the increased activation energy, suggesting a chemisorption process (Raviprabha & Bhat, 2021).

Molecular Synthesis and Characterization

Triazole derivatives, including those containing the 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole moiety, are important intermediates in the synthesis of various compounds. A study highlighted the oriented synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, showcasing the significance of triazole derivatives in the synthesis of drugs and other molecules. The synthesis method is noted for its easy availability of starting materials, high stereoselectivity, easy work-up, and good overall yield (Liu et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives and triazole compounds, have been found to bind with high affinity to multiple receptors , and have diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some triazole compounds have growth-regulating properties mediated by changes in the levels of important plant hormones .

Biochemical Pathways

Related compounds such as paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that similar compounds, such as paclobutrazol, have been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIXWOIQQBKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407209 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

20725-33-1 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)